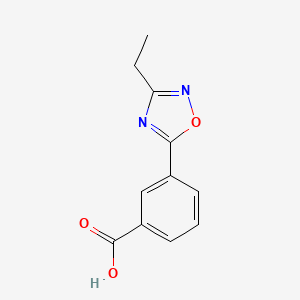

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Descripción

Background and Significance of Oxadiazole Heterocycles

Oxadiazole compounds represent a fundamental class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms and one oxygen atom within their ring structure. These heterocycles have established themselves as privileged scaffolds in medicinal chemistry applications, demonstrating remarkable versatility in their biological activities and pharmacological properties. The oxadiazole core encompasses four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each presenting unique structural characteristics and biological profiles. Among these isomers, the 1,2,4-oxadiazole and 1,3,4-oxadiazole variants have received the most extensive investigation in pharmaceutical research programs.

The significance of oxadiazole heterocycles extends far beyond their structural novelty, as these compounds demonstrate an extensive range of biological activities including anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. The biological activity exhibited by oxadiazole derivatives stems from their potential to engage with various enzymes through diverse intermolecular interactions, including van der Waals forces, hydrophobic interactions, hydrogen bonding, and metallic coordination bonds. This broad spectrum of interaction mechanisms positions oxadiazole scaffolds as important frameworks in medicinal chemistry applications, where they serve as essential components in the development of therapeutically active compounds.

Heterocyclic compounds containing nitrogen, sulfur, and oxygen heteroatoms constitute approximately sixty percent of drug substances in the pharmaceutical industry, with five-membered nitrogen and oxygen containing heterocycles representing particularly important structural motifs. The oxadiazole family contributes significantly to this landscape, with numerous commercially available drugs incorporating oxadiazole moieties in their molecular structures. Notable examples include Raltegravir, an antiretroviral drug featuring the 1,3,4-oxadiazole moiety, and various antibacterial agents such as furamizole, which incorporates the same heterocyclic framework. The thermal and chemical resistance properties of oxadiazole rings provide metabolic stability to pharmaceutical compounds, while their hydrophilic and electron donor characteristics contribute to enhanced biological activity.

Classification and Nomenclature of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocycle represents one of the most extensively studied members of the oxadiazole family, yielding a diverse array of molecules with varied biological functions. This particular isomer demonstrates bioisosteric equivalency with ester and amide moieties, making it an attractive replacement for these functional groups in drug development programs. The 1,2,4-oxadiazole nucleus has received considerable attention in medicinal chemistry, where it functions as a pharmacophore component in the production of biologically active drugs.

The nomenclature system for 1,2,4-oxadiazole derivatives follows International Union of Pure and Applied Chemistry guidelines, with positional numbering beginning from the oxygen atom and proceeding through the nitrogen atoms in the ring structure. For 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid specifically, the naming convention indicates the presence of an ethyl substituent at position three of the oxadiazole ring, with the entire oxadiazole moiety attached at position five to a benzoic acid framework. The compound's International Chemical Identifier string InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) provides a standardized representation of its molecular structure.

The structural classification of 1,2,4-oxadiazole derivatives encompasses various substitution patterns and functional group attachments, with researchers systematically exploring different molecular architectures to optimize biological activity. The incorporation of carboxylic acid functionalities, as exemplified in this compound, represents a significant structural modification that can influence both physicochemical properties and biological interactions. The presence of the benzoic acid moiety introduces additional hydrogen bonding capabilities and potential for ionic interactions under physiological conditions.

Historical Development of this compound Research

The development of research surrounding this compound emerged from the broader historical context of oxadiazole chemistry, which began gaining momentum in the mid-twentieth century. The 1,2,4-oxadiazole heterocycle itself has been the subject of extensive investigation over several decades, with researchers systematically exploring various substitution patterns and structural modifications to understand structure-activity relationships. The compound's emergence as a research target reflects the growing recognition of oxadiazole derivatives as valuable scaffolds for pharmaceutical development.

Historical documentation of this specific compound can be traced through various chemical databases and research publications, with its Chemical Abstracts Service number 902837-22-3 providing a chronological reference point for its first characterization and registration. The compound has been catalogued in multiple chemical databases including ChEMBL (CHEMBL3486989) and DSSTox (DTXSID401258149), indicating its recognition within the broader chemical research community. These database entries reflect the systematic documentation and characterization efforts that have accompanied the development of oxadiazole chemistry over the past several decades.

The research trajectory surrounding this compound has been influenced by the broader trends in medicinal chemistry, particularly the increasing interest in heterocyclic compounds as drug development scaffolds. The compound's structural features, combining the 1,2,4-oxadiazole heterocycle with a benzoic acid framework, represent a convergence of multiple research streams in pharmaceutical chemistry. This convergence reflects the strategic approach of combining proven pharmacophore elements with novel heterocyclic modifications to create compounds with enhanced biological profiles.

The historical development of this compound also reflects the advancement of synthetic methodologies for oxadiazole preparation, with researchers developing increasingly sophisticated approaches for the cyclodehydration of acids and hydrazides to form the characteristic five-membered ring structure. These synthetic advances have enabled the preparation of more complex oxadiazole derivatives, including compounds such as this compound that incorporate multiple functional groups and substitution patterns.

Importance in Contemporary Chemical Science

The contemporary significance of this compound extends across multiple domains of chemical science, reflecting the compound's position within the broader landscape of heterocyclic chemistry and pharmaceutical research. In the current era of drug discovery, compounds containing 1,2,4-oxadiazole scaffolds have emerged as important targets for developing new therapeutic agents with improved efficacy and reduced side effects. The compound exemplifies the sophisticated molecular design strategies employed in modern medicinal chemistry, where researchers systematically combine different pharmacophore elements to optimize biological activity profiles.

Contemporary research on oxadiazole derivatives has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic agents. The 1,2,4-oxadiazole scaffold specifically has gained recognition for its ability to serve as a bioisosteric replacement for ester and amide functionalities, addressing metabolism-related liabilities associated with these traditional functional groups. This bioisosteric capability positions compounds such as this compound as valuable tools for pharmaceutical optimization strategies.

The importance of this compound in contemporary chemical science is further underscored by the growing interest in hybrid molecules containing oxadiazole moieties as potential solutions for developing new drug molecules with superior biological profiles compared to currently available therapeutic agents. The molecular architecture of this compound, incorporating both the oxadiazole heterocycle and carboxylic acid functionality, provides researchers with opportunities to explore diverse structure-activity relationships and optimize molecular properties for specific therapeutic applications.

The compound's relevance in contemporary research is also reflected in its inclusion in major chemical databases and its availability through specialized chemical suppliers, indicating sustained scientific interest and potential commercial applications. The systematic documentation of its physicochemical properties, including molecular weight, chemical formula, and structural identifiers, facilitates ongoing research efforts and enables broader scientific collaboration. This comprehensive characterization supports the compound's integration into computational chemistry programs, molecular modeling studies, and virtual screening approaches that have become increasingly important in modern drug discovery workflows.

Propiedades

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGPERFBSLKMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258149 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-22-3 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the coupling of amidoximes with acyl reagents such as anhydrides, followed by cyclodehydration into the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of robust and scalable chemical processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit antimicrobial properties. The presence of the benzoic acid moiety may enhance the bioactivity of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid against various pathogens. A study demonstrated that compounds with oxadiazole structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. The mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Materials Science

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties in polymers makes it suitable for applications in coatings and plastics .

Nanocomposites

The integration of this compound into nanocomposite materials has shown promise in enhancing electrical conductivity and mechanical strength. Studies indicate that incorporating oxadiazole derivatives can lead to improved performance in electronic applications .

Analytical Chemistry

Chromatographic Applications

The compound's unique structure allows it to be used as a standard in chromatographic analyses. Its distinct spectral properties make it suitable for high-performance liquid chromatography (HPLC) methods aimed at detecting and quantifying similar compounds in complex mixtures .

Sensor Development

Research has also focused on utilizing this compound in sensor technology. Its ability to interact with specific analytes can be harnessed for developing sensitive detection methods for environmental monitoring and food safety applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Ring

Key Compounds :

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 915707-45-8): Molecular Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol Melting Point: 219–224°C Substituent: Methyl group instead of ethyl.

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 60510-51-2):

- Molecular Formula: C₁₅H₁₀N₂O₃

- Molecular Weight: 266.25 g/mol

- Key Difference : The phenyl group introduces significant steric hindrance, likely reducing solubility but improving target affinity in hydrophobic binding pockets.

5-Bromo-2-[3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid (Compound 7):

Positional Isomerism

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 1115963-72-8): Molecular Formula: C₁₁H₁₀N₂O₃ (same as target compound). Key Difference: The oxadiazole ring is para-substituted on the benzoic acid.

Key Findings :

Physicochemical Properties

| Property | 3-(3-Ethyl) Benzoic Acid | 3-(3-Methyl) Benzoic Acid | 2-(3-Phenyl) Benzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.21 | 204.18 | 266.25 |

| LogP (Predicted) | 2.1 | 1.8 | 3.5 |

| Aqueous Solubility | Moderate | High | Low |

| Melting Point (°C) | Not reported | 219–224 | Not reported |

Notes:

Actividad Biológica

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a 1,2,4-oxadiazole ring. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The ethyl substitution at the 3-position of the oxadiazole enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested : Common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) have shown sensitivity to treatment with this compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

The proposed mechanism involves the compound's ability to modulate key signaling pathways associated with cancer progression:

- Inhibition of Proliferation : The compound may inhibit growth factor signaling pathways essential for cancer cell survival.

- Induction of Apoptosis : Studies suggest that it activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression by affecting cyclin-dependent kinases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells:

- Normal Cell Lines Tested : Human foreskin fibroblasts showed minimal cytotoxicity at concentrations effective against cancer cells.

Study 1: In Vitro Evaluation

A study conducted by researchers at a prominent university evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Structural Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the oxadiazole ring can enhance biological activity. Compounds with different substituents were synthesized and tested for their anticancer efficacy.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions. For analogs, δ 7.5–8.5 ppm (aromatic protons) and δ 1.2–1.4 ppm (ethyl group) are typical .

- LC-HRMS : Validate molecular ion ([M+H]⁺) with <1 ppm mass accuracy. For example, [M+H]⁺ = 408.1931 observed for a structurally similar compound .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and oxadiazole ring vibrations at 1600–1650 cm⁻¹ .

How can crystallographic data from SHELX programs resolve structural ambiguities?

Advanced Research Question

SHELXL is widely used for small-molecule refinement. Key steps:

- Use direct methods (SHELXD) for phase determination with high-resolution data (≤1.0 Å).

- Refine anisotropic displacement parameters to confirm the ethyl group’s orientation and oxadiazole planarity .

- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) via difference Fourier maps .

What strategies address discrepancies in biological activity data across studies involving oxadiazole derivatives?

Advanced Research Question

- Structural Analog Comparison : Compare bioactivity of 3-ethyl vs. 3-methyl oxadiazole derivatives; even minor substituent changes can alter target binding .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for pH effects from the carboxylic acid group .

- Meta-Analysis : Cross-reference data from analogs like 4-(3-ethyl-oxadiazolyl)benzoic acid, which may exhibit divergent solubility or metabolic stability .

What are common impurities during synthesis, and how can they be identified?

Basic Research Question

- Byproducts : Uncyclized intermediates (e.g., amidoximes) or regioisomeric oxadiazoles.

- Detection : Use LC-MS with reverse-phase C18 columns (tR = 0.85–1.16 min) and HRMS to distinguish isobaric impurities .

- Purification : Recrystallize from ethanol/water (3:1 v/v) or use preparative HPLC with 0.1% formic acid in acetonitrile .

How does the oxadiazole ring’s electronic nature influence the compound’s reactivity?

Advanced Research Question

The 1,2,4-oxadiazole ring is electron-deficient, enhancing the benzoic acid’s acidity (pKa ~3.5–4.0). Computational DFT studies suggest:

- The ethyl group induces steric hindrance but minimal electronic effects compared to bulkier substituents.

- Frontier molecular orbitals (HOMO/LUMO) localize on the oxadiazole ring, making it reactive toward nucleophiles .

What solvent systems are suitable for recrystallizing this compound?

Basic Research Question

- Polar Solvents : Ethanol, methanol, or acetonitrile for high solubility at elevated temperatures.

- Mixed Systems : Ethyl acetate/hexane (1:2 v/v) for slow crystallization, yielding needle-like crystals suitable for XRD .

How to model the compound’s interactions with biological targets using computational methods?

Advanced Research Question

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., orexin receptors). The ethyl group may occupy hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Pay attention to hydrogen bonds between the carboxylic acid and Arg residues .

What are the storage conditions to maintain stability?

Basic Research Question

- Short-Term : Store at 0–6°C in airtight containers under nitrogen to prevent oxidation of the oxadiazole ring .

- Long-Term : Lyophilize and store at –20°C with desiccants (silica gel) to avoid hydrolysis .

How to validate the compound’s purity beyond standard HPLC?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.